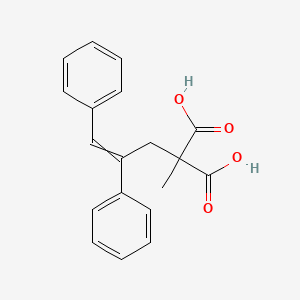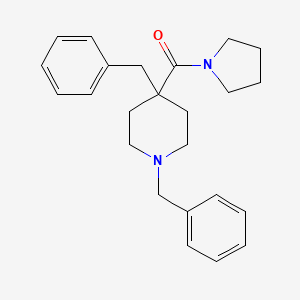
(1,4-Dibenzylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Dibenzylpiperidin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperidine ring substituted with benzyl groups at the 1 and 4 positions, and a pyrrolidine ring attached to a methanone group. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dibenzylpiperidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 1,4-dibenzylpiperidine with pyrrolidine and a suitable methanone precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1,4-Dibenzylpiperidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(1,4-Dibenzylpiperidin-4-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1,4-Dibenzylpiperidin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- (4-Methylpiperidin-1-yl)(pyrrolidin-2-yl)methanone
- (4-Ethylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
- (4-Hydroxy-piperidin-4-yl)(pyrrolidin-1-yl)methanone
Uniqueness
(1,4-Dibenzylpiperidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of benzyl groups at the 1 and 4 positions of the piperidine ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
特性
CAS番号 |
188979-23-9 |
|---|---|
分子式 |
C24H30N2O |
分子量 |
362.5 g/mol |
IUPAC名 |
(1,4-dibenzylpiperidin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C24H30N2O/c27-23(26-15-7-8-16-26)24(19-21-9-3-1-4-10-21)13-17-25(18-14-24)20-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2 |
InChIキー |
UWDLKUJGSABASG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2(CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)
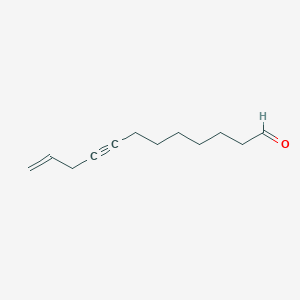
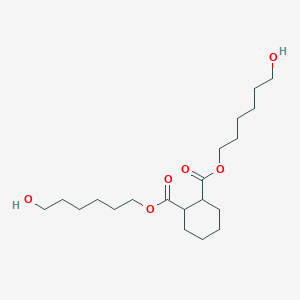
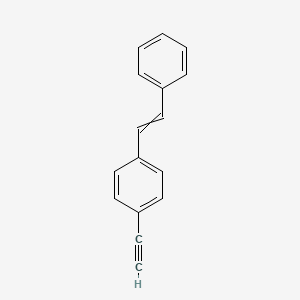
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
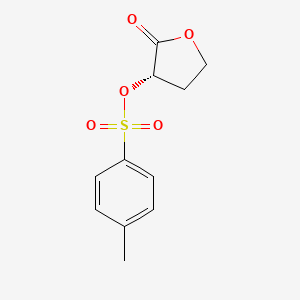
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
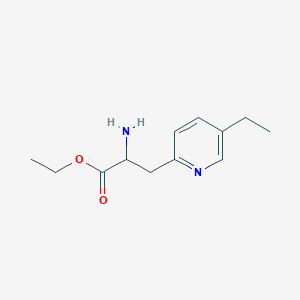
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
